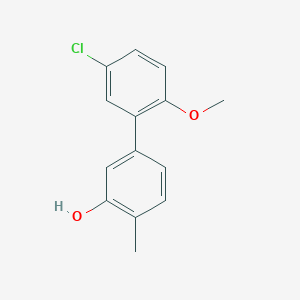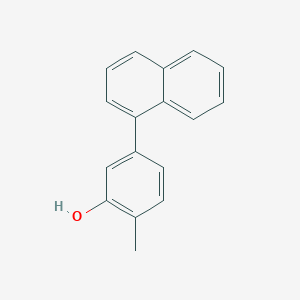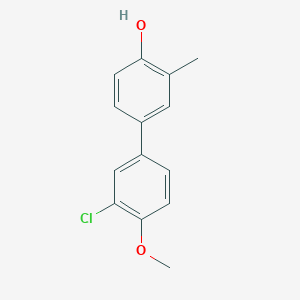
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% (4-CMM) is a phenolic compound that is used in a variety of scientific research applications. It is a clear, colorless liquid with a strong odor and has a melting point of 38-40°C. 4-CMM is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as 2-methyl-4-(3-chloro-4-methoxyphenyl)phenol and 3-chloro-4-methoxybenzaldehyde. It is also used as a reagent in biochemical and physiological experiments, as it is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is also used as a catalyst in organic synthesis, as it can act as a Lewis acid to promote the formation of C-C and C-O bonds.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is largely unknown, but it is believed to act as an inhibitor of COMT. COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine and epinephrine. 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% binds to the active site of COMT, preventing it from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% are largely unknown. However, due to its ability to inhibit COMT, it is believed to have an effect on the metabolism of catecholamines. In particular, it is thought to increase the levels of dopamine and epinephrine in the body, which can lead to increased alertness, focus, and energy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of ways. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the lab.
However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in lab experiments. It is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully known.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. First, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to develop more cost-effective and efficient methods of synthesizing 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. Finally, further research could be done to explore the potential applications of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in other areas, such as drug development and environmental remediation.
Synthesemethoden
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of a 3-chloro-4-methoxybenzaldehyde intermediate, which is then reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% as the final product.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17-2)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMKRPQIIJANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683932 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-18-5 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







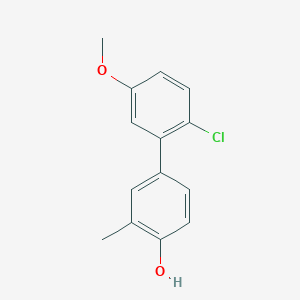

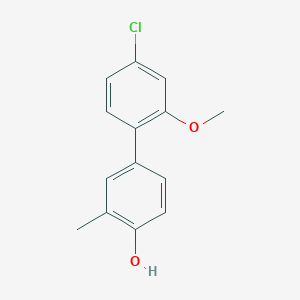

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)

